

# "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" chemical properties and reactivity

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## Compound of Interest

Compound Name: Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B1353770

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## An In-depth Technical Guide to Methyl 2-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

## Chemical Properties

**Methyl 2-bromo-5-(trifluoromethoxy)benzoate** is a halogenated and ether-containing methyl benzoate derivative. The presence of the trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.<sup>[1]</sup>

## Physicochemical Data

Quantitative physical properties such as melting point, boiling point, and solubility for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** are not readily available in the cited literature. However, key molecular identifiers have been compiled in the table below.

Property	Value	Source(s)
CAS Number	1150114-81-0	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>3</sub>	[2][3]
Molecular Weight	299.04 g/mol	[2][3]
Purity	Typically ≥95%	[4]
Physical Form	Solid	[4]

## Reactivity and Synthetic Applications

**Methyl 2-bromo-5-(trifluoromethoxy)benzoate** possesses several reactive sites that can be exploited for chemical synthesis. The primary points of reactivity are the aryl bromide, the methyl ester, and the aromatic ring itself.

### Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The aryl bromide can readily participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmacologically active molecules.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is of paramount importance in drug discovery for the synthesis of arylamines.

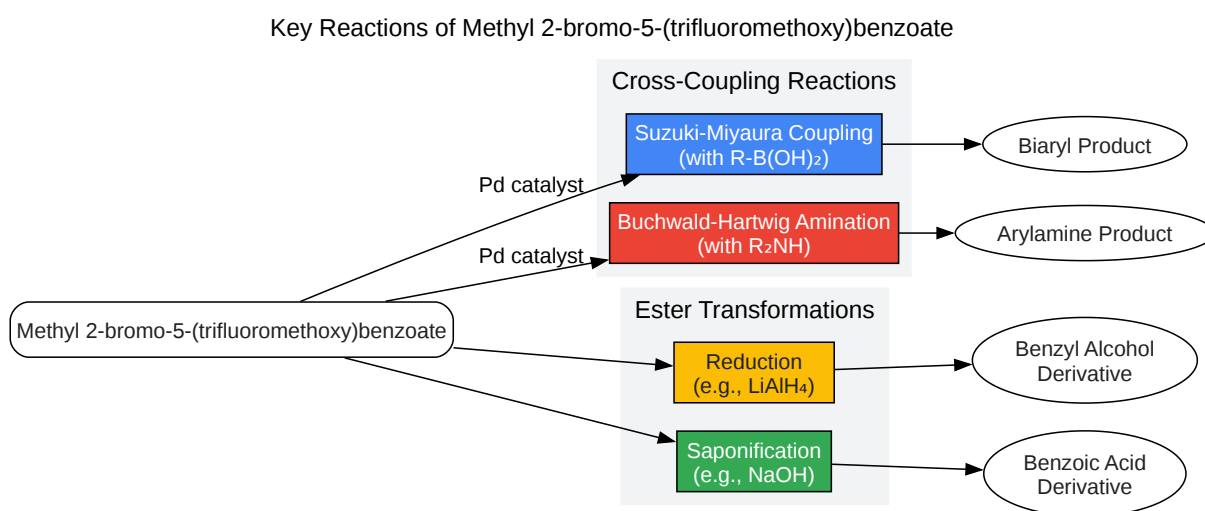
### Ester Group Transformations

The methyl ester functionality can undergo several common transformations.

The ester can be reduced to the corresponding primary alcohol, 2-bromo-5-(trifluoromethoxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>). This transformation is useful for accessing benzyl alcohol derivatives.

Hydrolysis of the methyl ester under basic conditions yields the corresponding carboxylic acid, 2-bromo-5-(trifluoromethoxy)benzoic acid. This is a standard transformation to unmask a carboxylic acid group for further functionalization, such as amide bond formation.

A general overview of these key reactions is depicted in the following diagram:



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Key reaction pathways for the title compound.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** are not extensively reported in the available literature. However, the following sections provide generalized procedures based on standard organic chemistry methodologies for analogous compounds. These should be considered as starting points for optimization.

## Synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate

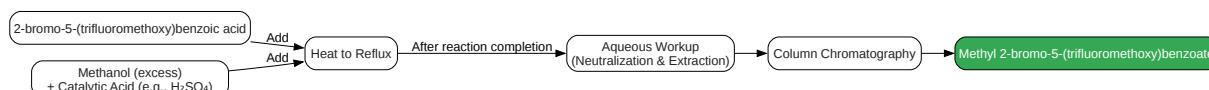
A plausible synthetic route is the esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid.

**Step 1: Synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid** A potential synthesis involves the bromination of 3-(trifluoromethoxy)benzoic acid.

**Step 2: Esterification** The resulting carboxylic acid can be esterified using methanol under acidic conditions (Fischer esterification).

Generalized Protocol for Fischer Esterification:

- Dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

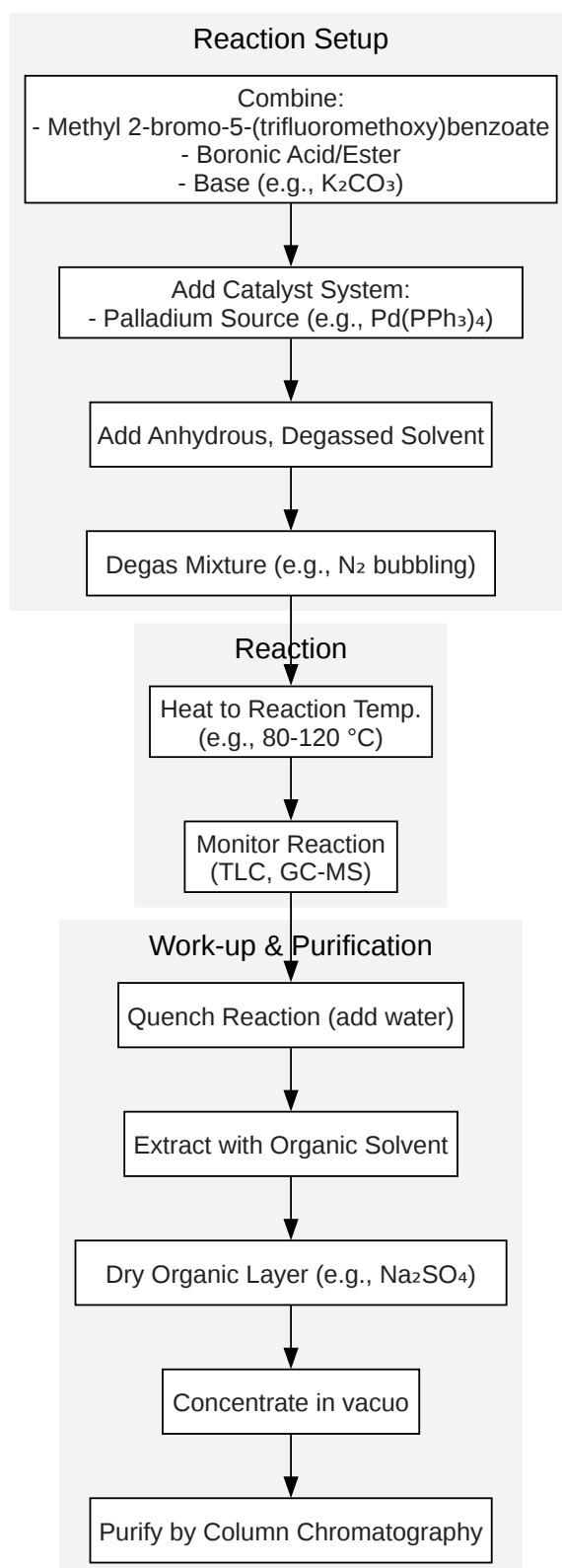


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General workflow for Fischer esterification.

## Generalized Protocol for Suzuki-Miyaura Coupling

- To a dry reaction vessel under an inert atmosphere, add **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).[5]
- Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).[5]
- Heat the reaction mixture (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.[5]
- After cooling, quench the reaction with water and extract the product with an organic solvent.[5]
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.[5]
- Purify the crude product by column chromatography.[5]



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General workflow for Suzuki-Miyaura coupling.

## Generalized Protocol for Buchwald-Hartwig Amination

- In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K<sub>3</sub>PO<sub>4</sub>, 1.2-2.5 eq).<sup>[6]</sup>
- Add **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** (1.0 eq) and the desired amine (1.1-1.5 eq).<sup>[6]</sup>
- Add an anhydrous, degassed solvent (e.g., toluene or dioxane).<sup>[6]</sup>
- Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.<sup>[6]</sup>
- After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
- Concentrate the filtrate and purify the crude product by column chromatography.

## Spectroscopic Data

Specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, MS) for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** are not available in the reviewed literature. For structurally similar compounds, such as methyl benzoates, characteristic signals would be expected. For instance, in an IR spectrum, a strong carbonyl (C=O) stretch would be anticipated around 1720 cm<sup>-1</sup>. In <sup>1</sup>H NMR, a singlet for the methyl ester protons would appear around 3.9 ppm, with aromatic protons appearing in the downfield region.

## Biological and Medicinal Chemistry Context

While no specific biological activities or signaling pathway involvements have been reported for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate**, its structural motifs are of significant interest in drug discovery. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and cell permeability of drug candidates.<sup>[1]</sup> The aryl bromide functionality serves as a key point for diversification, allowing for the synthesis of libraries of compounds for screening in drug development programs.

## Safety Information

Detailed toxicological data for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For compounds with similar structures, hazards such as skin and eye irritation may be expected.<sup>[4]</sup>

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